molecular formula C24H27O4P B587615 3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate CAS No. 1391053-90-9

3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate

Cat. No.: B587615
CAS No.: 1391053-90-9
M. Wt: 410.45
InChI Key: CPBYVQDBGFQUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate typically involves the reaction of isopropylphenyl and propylphenyl phenols with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate can undergo various chemical reactions, including:

Scientific Research Applications

3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate is widely used in scientific research, particularly in the following areas:

    Chemistry: It serves as a standard in chromatographic analyses and is used in the study of phosphate ester chemistry.

    Biology: The compound is utilized in proteomics research to study protein phosphorylation and dephosphorylation processes.

    Medicine: It is used in the development of pharmaceutical agents that target specific enzymes involved in phosphate metabolism.

    Industry: The compound finds applications in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of 3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate involves its interaction with specific enzymes and proteins. It acts as a phosphate donor or acceptor in biochemical reactions, influencing various molecular pathways. The compound targets enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling and metabolism .

Comparison with Similar Compounds

3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate can be compared with other phosphate esters, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

phenyl (3-propan-2-ylphenyl) (4-propylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27O4P/c1-4-9-20-14-16-23(17-15-20)27-29(25,26-22-11-6-5-7-12-22)28-24-13-8-10-21(18-24)19(2)3/h5-8,10-19H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBYVQDBGFQUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC(=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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